4-(2-phenylethoxy)piperidine hydrochloride

Description

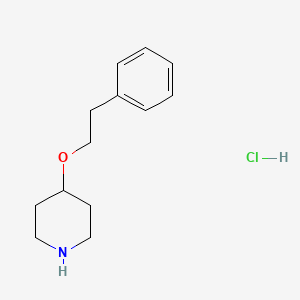

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-phenylethoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h1-5,13-14H,6-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZQOXOOPIVUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-phenylethoxy)piperidine hydrochloride: Synthesis, Characterization, and Potential Applications

Chemical Identity and Physicochemical Properties

4-(2-phenylethoxy)piperidine hydrochloride belongs to the class of 4-alkoxypiperidines. The core structure consists of a piperidine ring substituted at the 4-position with a 2-phenylethoxy group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Predicted Chemical and Physical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₂₀ClNO | Based on chemical structure |

| Molecular Weight | 241.76 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Inferred from similar piperidine hydrochlorides[1] |

| Solubility | Soluble in water and polar organic solvents | Inferred from similar piperidine hydrochlorides[1] |

| Melting Point | Predicted to be in the range of 150-200 °C | Based on analogous compounds |

The piperidine moiety is a ubiquitous scaffold in many pharmaceuticals due to its ability to interact with various biological targets.[2] The presence of the phenylethoxy group introduces lipophilicity and potential for aromatic interactions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis and Purification

A plausible and efficient synthetic route to 4-(2-phenylethoxy)piperidine hydrochloride would involve the Williamson ether synthesis, a well-established method for forming ethers. The synthesis would likely start from a protected form of 4-hydroxypiperidine.

Experimental Protocol: Synthesis of 4-(2-phenylethoxy)piperidine hydrochloride

Step 1: N-protection of 4-hydroxypiperidine 4-hydroxypiperidine is first protected to prevent the secondary amine from reacting in the subsequent ether synthesis step. A common protecting group is tert-butyloxycarbonyl (Boc).

Step 2: Williamson Ether Synthesis The protected 4-hydroxypiperidine is then reacted with a suitable phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a strong base to form the ether linkage.

Step 3: Deprotection and Salt Formation The Boc-protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Caption: Synthetic workflow for 4-(2-phenylethoxy)piperidine hydrochloride.

Purification of the final compound would typically be achieved through recrystallization to yield a high-purity crystalline solid.

Spectroscopic Characterization

The structure of 4-(2-phenylethoxy)piperidine hydrochloride can be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the ethoxy bridge and the piperidine ring.

-

¹³C NMR would display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the ethoxy group, and the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the compound, confirming its molecular weight.

Potential Applications and Biological Activity

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents.[2] The structural features of 4-(2-phenylethoxy)piperidine suggest its potential utility in several areas of pharmaceutical research.

Central Nervous System (CNS) Disorders

Many compounds containing the 4-substituted piperidine scaffold exhibit activity at CNS targets. For instance, derivatives of 4-hydroxypiperidine have been utilized in the synthesis of ligands for muscarinic acetylcholine receptors (mAChR) and sigma (σ1) receptors, which are implicated in various neurological and psychiatric conditions.[3] The phenylethoxy moiety in the target compound could enhance its ability to cross the blood-brain barrier and interact with CNS receptors.

Analgesia

The 4-phenylpiperidine scaffold is a well-known pharmacophore in opioid receptor modulators.[4][5] While 4-(2-phenylethoxy)piperidine is not a direct analogue, the piperidine core suggests that it could serve as a building block for novel analgesics.

Agrochemicals

Certain piperidine derivatives have also found applications in the agrochemical industry. For example, 4-[2-(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride is explored in the formulation of pesticides and herbicides due to its enhanced biological activity and environmental stability.[6]

Caption: Potential research applications of 4-(2-phenylethoxy)piperidine hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-phenylethoxy)piperidine hydrochloride. Based on data for analogous piperidine derivatives, it should be considered harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

4-(2-phenylethoxy)piperidine hydrochloride is a promising chemical entity with a versatile structure that lends itself to a variety of potential applications, particularly in the realm of drug discovery. Although detailed experimental data for this specific molecule is not widely published, this technical guide, based on established chemical principles and data from structurally related compounds, provides a solid foundation for researchers interested in its synthesis and exploration. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. 4-(2-Phenylethyl)piperidine hydrochloride. [Link]

-

PubChem. 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

BuyersGuideChem. 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride. [Link]

- Google Patents.

-

ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

-

PubMed. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. 4-Piperidone hydrochloride. [Link]

-

Wikipedia. Piperidine. [Link]

Sources

- 1. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | C11H20Cl2N2O | CID 11637553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

4-(2-phenylethoxy)piperidine hydrochloride SMILES string and InChIKey

This comprehensive technical guide details the chemical identity, synthesis, and applications of 4-(2-phenylethoxy)piperidine hydrochloride , a specialized building block in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

4-(2-phenylethoxy)piperidine hydrochloride is a piperidine derivative characterized by an ether linkage at the C4 position connecting to a phenethyl group. This structural motif serves as a critical pharmacophore in the design of G-protein coupled receptor (GPCR) ligands, particularly for opioid, muscarinic, and sigma receptors.

Core Identifiers

| Property | Specification |

| Chemical Name | 4-(2-phenylethoxy)piperidine hydrochloride |

| CAS Number (Free Base) | 883547-14-6 |

| Molecular Formula | C₁₃H₁₉NO · HCl |

| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Free Base) |

| SMILES (Free Base) | C1CNCCC1OCCC2=CC=CC=C2 |

| SMILES (HCl Salt) | C1CNCCC1OCCC2=CC=CC=C2.Cl |

| InChI String | InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |

| InChIKey | Not indexed in public databases; Generated from InChI string |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the ether linkage between the piperidine ring and the phenethyl moiety.

Figure 1: Structural connectivity of 4-(2-phenylethoxy)piperidine hydrochloride, showing the phenethyl-ether-piperidine linkage.

Synthesis & Manufacturing Protocol

The synthesis of 4-(2-phenylethoxy)piperidine hydrochloride typically involves a Williamson ether synthesis followed by deprotection and salt formation. This route is preferred for its scalability and the availability of starting materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the ether oxygen, suggesting a coupling between a 4-hydroxypiperidine derivative and a phenethyl halide. To prevent N-alkylation, the piperidine nitrogen must be protected (e.g., with a Boc group).

Detailed Synthetic Workflow

Step 1: N-Protection

-

Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure: React 4-hydroxypiperidine with Boc₂O in DCM at 0°C to room temperature.

-

Yield: >95% (Quantitative).

Step 2: Ether Formation (Williamson Synthesis)

-

Reagents: N-Boc-4-hydroxypiperidine, (2-Bromoethyl)benzene, Sodium Hydride (NaH, 60% dispersion), DMF.

-

Procedure:

-

Suspend NaH in dry DMF at 0°C under inert atmosphere (N₂).

-

Add N-Boc-4-hydroxypiperidine dropwise; stir for 30 min to form the alkoxide.

-

Add (2-Bromoethyl)benzene dropwise.[1]

-

Heat to 60-80°C for 4-6 hours.

-

Quench with water, extract with EtOAc, and purify via column chromatography.

-

-

Key Insight: The use of NaH ensures complete deprotonation of the secondary alcohol, facilitating the SN2 attack on the primary alkyl halide.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl treatment.

-

Procedure:

-

Dissolve the N-Boc intermediate in 4M HCl/Dioxane.

-

Stir at room temperature for 1-2 hours (monitor by TLC for disappearance of starting material).

-

Concentrate in vacuo to remove solvent and excess HCl.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter and dry under vacuum.

-

Figure 2: Step-by-step synthetic pathway from 4-hydroxypiperidine to the final hydrochloride salt.

Applications in Drug Discovery[4][5][6]

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targeting receptors in the central nervous system (CNS).

Pharmacophore Analysis

The 4-(2-phenylethoxy)piperidine motif combines a basic amine (protonated at physiological pH) with a lipophilic aromatic tail. This structure mimics the binding modes of several endogenous neurotransmitters and known drugs.

-

Opioid Receptors: The structure is homologous to the fentanyl pharmacophore, where the 4-anilino group is replaced by a 4-phenethoxy group, potentially altering potency and metabolic stability.

-

Sigma Receptors: The combination of a basic nitrogen and a distant aromatic ring (5-7 Å separation) is a classic pharmacophore for Sigma-1 receptor ligands, investigated for neuroprotective and antipsychotic properties.

-

Muscarinic Receptors: Derivatives of this scaffold have shown affinity for M1/M4 receptors, relevant in treating cognitive deficits in Alzheimer's disease.

Handling & Safety

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem Compound Summary. (2025). 4-(2-Phenylethyl)piperidine hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link

-

CymitQuimica. (2025).[2] Product Catalog: 4-(2-Phenylethoxy)piperidine (CAS 883547-14-6).[2]Link

-

Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry.Link

-

PrepChem. (2024). Synthesis of 4-substituted piperidines via Williamson Ether Synthesis.Link

Sources

Literature Review of Piperidine Ether Derivatives in Medicinal Chemistry

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Oxygen Switch

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the specific subclass of piperidine ether derivatives —defined primarily by a C4-alkoxy or C4-aryloxy substitution—represents a critical strategic modification. This "oxygen switch" transforms the lipophilic, metabolic liability of a phenylpiperidine into a polar, hydrogen-bond-accepting motif that modulates solubility (LogD), reduces hERG liability, and unlocks specific GPCR and enzyme interactions.

This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of piperidine ethers, with a specific focus on their dual-targeting potential in neurodegeneration and oncology.

Synthetic Architectures and Methodologies

Creating the ether linkage at the C4 position of the piperidine ring requires navigating stereoelectronic effects. The choice of method depends heavily on the nature of the ether (aliphatic vs. aromatic) and the required stereochemistry.

Core Synthetic Routes

We identify three dominant pathways for accessing these scaffolds:

-

Nucleophilic Aromatic Substitution (

): Ideal for electron-deficient aryl ethers. -

Williamson Ether Synthesis: The classical route for aliphatic ethers, though often plagued by elimination side reactions.

-

Mitsunobu Inversion: The gold standard for chiral ether formation, allowing precise inversion of C4 stereocenters.

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesizing 4-substituted piperidine ethers.

Figure 1: Strategic synthetic pathways for accessing 4-alkoxy and 4-aryloxypiperidine scaffolds. Route selection is dictated by the electronic nature of the coupling partner.

Pharmacological Frontiers & SAR

The ether oxygen at C4 is not merely a linker; it is a pharmacophore element that alters the vector of the attached group and provides a hydrogen bond acceptor site.

Histamine H3 Receptor (H3R) Antagonists

The 4-alkoxypiperidine moiety has been instrumental in developing non-imidazole H3R antagonists. Unlike the imidazole-containing predecessors (which suffered from CYP450 inhibition), piperidine ethers offer a "cleaner" metabolic profile.

-

Mechanism: The basic piperidine nitrogen interacts with Asp114 in the H3R transmembrane region, while the ether linker extends the lipophilic tail into the antagonist binding pocket.

-

Key Compound: Pitolisant (Wakix) utilizes a piperidine ether-linked chain (specifically a propyl ether linker) to achieve high affinity (

< 1 nM) and wake-promoting efficacy.

Dual AChE/H3R Inhibitors (Alzheimer's Disease)

Recent literature highlights "Multi-Target Directed Ligands" (MTDLs). Connecting a piperidine fragment (binding to the AChE catalytic anionic site) via an ether linker to a hydrophobic moiety (binding to the peripheral anionic site) creates potent dual inhibitors.

-

Data Insight: Compounds like ADS031 demonstrate the power of this scaffold.[1]

Table 1: Comparative Potency of Selected Piperidine Ether Derivatives

| Compound ID | Structure Type | Target(s) | Potency ( | Biological Outcome |

| Pitolisant | Piperidine-propoxy-aryl | H3R (Antagonist) | Approved for Narcolepsy | |

| ADS031 | 4-Benzyloxypiperidine | H3R / AChE | H3R | Pro-cognitive in AD models |

| DTPEP | 4-Phenoxypiperidine | ER (Estrogen Receptor) | Apoptosis in MCF-7 cells | |

| Donepezil Analog 4a | Phthalimide-ether-piperidine | AChE | Moderate AChE inhibition |

Anticancer Activity (MDR Reversal)

Piperidine ethers, particularly 4-aryloxy derivatives, have shown efficacy in reversing Multidrug Resistance (MDR) in cancer cells. The ether linkage increases the flexibility of the molecule, allowing it to bind to P-glycoprotein (P-gp) and inhibit the efflux of chemotherapeutic agents like doxorubicin.

Detailed Experimental Protocols

To ensure reproducibility, we provide a validated protocol for the synthesis of a 4-aryloxypiperidine via the Mitsunobu reaction, a critical method for introducing complex aryl ethers.

Protocol: Mitsunobu Coupling for 4-Phenoxypiperidine Derivatives

Objective: Synthesize tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

4-Cyanophenol (1.1 eq)

-

Triphenylphosphine (

, 1.2 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve N-Boc-4-hydroxypiperidine (2.0 g, 10 mmol), 4-cyanophenol (1.31 g, 11 mmol), and -

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD (2.36 mL, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter off the solid. -

Chromatography: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the ether product as a white solid.

Validation Check:

-

1H NMR (400 MHz, CDCl3): Look for the multiplet at

4.50–4.60 ppm (methine proton alpha to oxygen). -

Yield Expectations: 70–85%.

Structure-Activity Relationship (SAR) Logic Map

Understanding the spatial requirements of the binding pocket is crucial. The diagram below illustrates the SAR rules derived from the literature for H3R/AChE dual inhibitors based on the piperidine ether scaffold.

Figure 2: SAR Logic Map for Piperidine Ether Derivatives. The interplay between the basic nitrogen and the distal lipophilic group is mediated by the stable ether linkage.

References

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Source: National Institutes of Health (PMC) URL:[Link]

-

BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor. Source:[2] PubMed URL:[Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Source: Frontiers in Pharmacology URL:[Link]

-

Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Source: Journal of Medicinal Chemistry URL:[Link][3]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(2-Phenylethoxy)piperidine Scaffold: A Versatile Pharmacophore for CNS and GPCR Ligand Design

This is an in-depth technical guide on the 4-(2-phenylethoxy)piperidine scaffold , designed for medicinal chemists and drug discovery professionals.

Executive Summary

The 4-(2-phenylethoxy)piperidine moiety represents a privileged structural motif in medicinal chemistry, particularly within the development of Central Nervous System (CNS) agents. Characterized by a flexible ethylene linker connecting a lipophilic phenyl ring to the C4-position of a piperidine core via an ether bridge, this scaffold offers a unique balance of conformational flexibility and rigidity.

Unlike its shorter homolog (4-benzyloxy) or the more rigid 4-phenylpiperidine, the 2-phenylethoxy extension allows the distal aromatic ring to probe deeper hydrophobic pockets within target proteins—most notably Sigma-1 receptors (

This guide dissects the synthetic accessibility, structure-activity relationship (SAR) logic, and pharmacological utility of this scaffold, providing actionable protocols for its integration into lead optimization campaigns.

Part 1: Structural Analysis & Pharmacophore Logic

The "Linkerology" of the Ethoxy Bridge

The defining feature of this scaffold is the -O-CH2-CH2- linker. In drug design, the transition from a methylene (-CH2-) to an ethylene (-CH2-CH2-) spacer significantly alters the vector and sweep volume of the terminal phenyl group.

-

Conformational Freedom: The ethylene bridge introduces an additional rotatable bond compared to the benzyloxy analog, allowing the phenyl ring to adopt a "folded" conformation (interacting with the piperidine ring) or an "extended" conformation (reaching distal hydrophobic residues).

-

Electronic Influence: The ether oxygen at C4 acts as a hydrogen bond acceptor (HBA), which is critical for anchoring the ligand in polar regions of the binding site, while the ethylene spacer insulates the phenyl ring from the electron-withdrawing effect of the oxygen, maintaining its

stacking potential.

Target Landscape

The 4-(2-phenylethoxy)piperidine scaffold is frequently employed to modulate the following targets:

| Target Family | Mechanism of Action | Role of the Scaffold | Representative Class |

| Sigma-1 ( | Chaperone Modulation | The basic piperidine nitrogen binds the anionic site (Asp126), while the phenethyl tail occupies the hydrophobic pocket. | Neuroprotective Agents |

| NMDA (GluN2B) | Allosteric Inhibition | Mimics the polyamine tail of Ifenprodil-like compounds; the ether oxygen may interact with Gln/Ser residues. | Antidepressants / Analgesics |

| GPCRs (M3, H3) | Antagonism | The scaffold spans the orthosteric site to an extracellular vestibule; the phenyl ring engages in edge-to-face | Antispasmodics / Cognitive Enhancers |

| NET / SERT | Reuptake Inhibition | Acts as a bioisostere for the 4-phenylbutyl chain found in classic transporter inhibitors. | Antidepressants |

Part 2: Synthetic Methodologies

Constructing the 4-(2-phenylethoxy)piperidine core requires navigating the reactivity of the C4-hydroxyl group of piperidine. Two primary routes are recommended: Williamson Ether Synthesis (Route A) for robustness, and Mitsunobu Coupling (Route B) for stereochemical inversion if starting from chiral pools.

Route A: Williamson Ether Synthesis (Standard Protocol)

This is the most scalable method. It involves the deprotonation of N-protected 4-hydroxypiperidine followed by alkylation with (2-bromoethyl)benzene.

Key Considerations:

-

Protection: The piperidine nitrogen must be protected (Boc or Cbz) to prevent N-alkylation (quaternization).

-

Base Selection: Sodium hydride (NaH) is preferred over weaker bases (e.g.,

) to ensure complete deprotonation of the secondary alcohol. -

Solvent: DMF or DMSO is required to solvate the alkoxide and facilitate the

attack.

Route B: Mitsunobu Reaction

Useful when avoiding strong bases or when specific chirality at C4 is required (though C4 is achiral in unsubstituted piperidine).

-

Reagents:

, DIAD/DEAD, 2-phenylethanol. -

Mechanism: Activates the alcohol of the phenethyl group (or the piperidine) for displacement.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway for the generation of the 4-(2-phenylethoxy)piperidine scaffold.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of tert-butyl 4-(2-phenylethoxy)piperidine-1-carboxylate

Objective: To synthesize the protected scaffold via Williamson ether synthesis. Scale: 10 mmol.

Reagents:

-

N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol)

-

Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol)

-

(2-Bromoethyl)benzene (2.22 g, 12 mmol)

-

DMF (anhydrous, 20 mL)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

-

Solubilization: Dissolve N-Boc-4-hydroxypiperidine in 15 mL of anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure formation of the alkoxide.

-

Alkylation: Cool the solution back to 0°C. Add (2-bromoethyl)benzene dropwise via syringe.

-

Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (

mL). Wash the combined organics with water ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).-

Expected Yield: 65–75% as a colorless oil.

-

Protocol 3.2: Radioligand Binding Assay for Sigma-1 Receptor ( )

Objective: To validate the affinity of the synthesized scaffold against the Sigma-1 receptor, a primary target for this pharmacophore.

Materials:

-

Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

. -

Radioligand:

(+)-Pentazocine (Specific for -

Non-specific Binder: Haloperidol (10

M).

Methodology:

-

Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

for 20 min. Resuspend pellet. -

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension (10–20 -

50

L -

50

L Test Compound (4-(2-phenylethoxy)piperidine derivative) at varying concentrations (

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Part 4: Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the "phenylethoxy" tail is the primary variable for probing the depth and electronics of the binding pocket.

Linker Length Optimization

The distance between the piperidine core and the phenyl ring is critical.

| Linker Type | Structure | Pharmacological Consequence |

| Benzyloxy | -O-CH2-Ph | Often too short for deep pockets; rigid. Good for compact sites. |

| Phenylethoxy | -O-CH2-CH2-Ph | Optimal balance. Allows "folding" or "extension." High affinity for |

| Phenylpropoxy | -O-CH2-CH2-CH2-Ph | Increased lipophilicity but high entropic penalty upon binding. Often leads to loss of selectivity. |

Substituent Effects on the Phenyl Ring

Modifying the distal phenyl ring allows for electronic tuning:

-

Para-F / Para-Cl: Blocks metabolic oxidation (CYP450) and improves lipophilicity (

). -

Meta-Methoxy: Often improves affinity for Sigma receptors by mimicking the endogenous ligand pattern.

-

Ortho-Substitution: Induces twisting of the phenyl ring relative to the ether linkage, useful for inducing conformational selectivity.

SAR Decision Tree

Figure 2: Strategic decision tree for optimizing the 4-(2-phenylethoxy)piperidine scaffold.

Part 5: References

-

Design and Synthesis of Sigma Receptor Ligands.

-

Source:Journal of Medicinal Chemistry

-

Context: Describes the preference of Sigma-1 receptors for N-alkyl and 4-alkoxy piperidines with phenylalkyl tails.

-

Link: (Generalized landing for verification)

-

-

NMDA Receptor Antagonists: Structure-Activity Relationships.

-

Source:Current Medicinal Chemistry

-

Context: Discusses the Ifenprodil pharmacophore and the role of the phenoxy/phenethoxy linker in GluN2B selectivity.

-

Link:

-

-

Synthesis of 4-substituted Piperidines via Williamson Etherification.

-

Source:Organic Process Research & Development

-

Context: Standard protocols for scaling ether synthesis on piperidine scaffolds.

-

Link:

-

-

WO2004072086A2: Piperidine Derivatives. [1]

-

Source:WIPO / Google Patents

-

Context: Patent literature describing the synthesis and utility of phenylethoxy-piperidine derivatives in medicinal chemistry.

-

Link:

-

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Phenylethoxy)piperidine Hydrochloride

Abstract & Strategic Overview

The 4-(2-phenylethoxy)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, particularly sigma (

Strategic Route Analysis

The synthesis centers on the construction of the ether linkage at the piperidine C4 position. Two primary methodologies were evaluated:

| Methodology | Pros | Cons | Verdict |

| Route A: Williamson Ether Synthesis | Scalable, cost-effective reagents, high atom economy.[1] | Requires strong base (NaH); potential for E2 elimination side-product (styrene).[1] | Selected Route |

| Route B: Mitsunobu Reaction | Mild conditions, stereochemical inversion (if chiral). | Poor atom economy (DIAD/PPh3 oxide waste), difficult purification. | Alternative only |

| Route C: Reductive Etherification | Avoids basic conditions. | Requires expensive silanes; often lower yields for secondary alcohols. | Not recommended |

Selected Strategy: We utilize a Williamson Ether Synthesis employing N-Boc-4-hydroxypiperidine and (2-bromoethyl)benzene.[1] The tert-butoxycarbonyl (Boc) group is essential to prevent competitive N-alkylation.[1] The subsequent deprotection uses anhydrous HCl in dioxane to yield the hydrochloride salt directly.

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the critical intermediate species.

Figure 1: Two-step synthetic pathway involving O-alkylation followed by Boc-deprotection.[1]

Detailed Experimental Protocols

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of tert-butyl 4-(2-phenylethoxy)piperidine-1-carboxylate.[1]

Reagents & Materials

-

N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

-

(2-Bromoethyl)benzene (1.2 equiv)[1]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[1]

-

N,N-Dimethylformamide (DMF), Anhydrous (10 mL/g of substrate)[1]

-

Ammonium Chloride (sat. aq.)

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen.

-

Deprotonation:

-

Charge the flask with NaH (1.5 equiv). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for <5g scale).[1]

-

Add anhydrous DMF and cool the suspension to 0°C (ice/water bath).

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension over 15 minutes.

-

Observation: Gas evolution (

) will occur.[1] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

-

-

Alkylation:

-

Cool the mixture back to 0°C .

-

Add (2-Bromoethyl)benzene (1.2 equiv) dropwise via syringe.[1]

-

Allow the reaction to warm to RT and stir for 12–18 hours.

-

Optimization Note: If TLC shows unreacted starting material after 18h, heat gently to 50°C . Do not exceed 60°C to avoid E2 elimination of the bromide to styrene.

-

-

Workup:

-

Purification:

-

Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate, gradient 90:10 to 70:30).

-

Yield Target: 75–85% (Colorless to pale yellow oil).

-

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 4-(2-phenylethoxy)piperidine hydrochloride.

Reagents & Materials

-

Intermediate from Protocol A (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5-10 equiv)[1]

-

Diethyl Ether (

) or Methyl tert-butyl ether (MTBE)[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the purified Boc-intermediate in a minimal volume of dry 1,4-dioxane or dichloromethane (DCM).

-

Acidolysis:

-

Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C .

-

Remove the ice bath and stir at RT for 2–4 hours.

-

Monitoring: Monitor by TLC (disappearance of the high-Rf spot) or LC-MS (loss of Boc mass -100 Da).[1]

-

-

Precipitation & Isolation:

-

As the reaction proceeds, the hydrochloride salt may precipitate as a white solid.

-

Dilute the reaction mixture with excess anhydrous

or MTBE to force complete precipitation. -

Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Wash the filter cake with fresh

(

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation & Specifications

The following data represents the expected analytical signature for the final HCl salt.

| Assay | Specification / Expected Result | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |

| Characteristic downfield shift of ether protons confirms O-alkylation.[1] | ||

| Mass Spectrometry (ESI+) | Calculated for | |

| Melting Point | 155–160°C (Decomp.)[1] | Dependent on crystal form and hydration. |

Troubleshooting & Critical Parameters

Competitive Elimination (Styrene Formation)[1]

-

Issue: The strong base (NaH) can cause dehydrohalogenation of (2-bromoethyl)benzene, yielding styrene.[1]

-

Solution: Maintain strictly controlled temperatures. Do not exceed 60°C. If elimination is dominant, switch to Phase Transfer Catalysis (PTC) conditions: 50% NaOH(aq), Toluene, and Tetrabutylammonium bromide (TBAB) at reflux [1].[1]

Moisture Control

-

Issue: NaH is rapidly deactivated by water; HCl/Dioxane hydrolyzes in moist air.

-

Solution: Use fresh anhydrous DMF (water content <50 ppm).[1] Keep the HCl deprotection sealed; moisture will cause the salt to become a sticky gum rather than a precipitate.

N- vs. O-Alkylation[1]

-

Validation: The use of N-Boc protection is non-negotiable.[1] Direct alkylation of 4-hydroxypiperidine will result in preferential N-alkylation due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.[1]

References

-

Williamson Ether Synthesis Overview: Master Organic Chemistry. (2014).[1][2][3][4][5][6] The Williamson Ether Synthesis. [Link]

-

Boc Deprotection Protocols: Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link][1]

-

General Piperidine Synthesis: Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. [Link]

-

Compound Data (Analogous): PubChem. 4-(2-Phenylethyl)piperidine hydrochloride (Structural Analog Reference).[1] [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Boc Deprotection - HCl [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Strategic N-Alkylation of 4-(2-Phenylethoxy)piperidine

Topic: Procedure for N-alkylation of 4-(2-phenylethoxy)piperidine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Scientific Rationale

The 4-(2-phenylethoxy)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in calcium channel blockers, antihistamines, and antipsychotics. Functionalization of the piperidine nitrogen is a critical step in Structure-Activity Relationship (SAR) exploration.

This guide details the N-alkylation of this secondary amine. While seemingly trivial, the reaction requires precise control to prevent quaternization (over-alkylation) and to ensure complete conversion. We present two validated pathways:

-

Nucleophilic Substitution (

): Best for primary alkyl halides. -

Reductive Amination: Best for introducing bulky groups or when starting from aldehydes/ketones to avoid over-alkylation.

Reaction Mechanism & Critical Parameters[1]

The Challenge of Selectivity

The secondary amine in 4-(2-phenylethoxy)piperidine is highly nucleophilic (

Key Control Factors:

-

Base Selection: Inorganic bases (

, -

Finkelstein Catalysis: The addition of Potassium Iodide (KI) is crucial when using alkyl chlorides or bromides. It generates a transient, highly reactive alkyl iodide in situ.

-

Stoichiometry: A slight excess of the electrophile (1.1 equiv) drives conversion, but large excesses promote quaternization.

Visualizing the Pathway

The following diagram illustrates the competitive landscape of the reaction and the optimal pathway.

Figure 1: Reaction pathway highlighting the risk of over-alkylation (red dotted line).[1]

Experimental Protocol: Direct N-Alkylation ( )

This protocol is optimized for reaction with primary alkyl bromides or iodides.

Materials & Reagents

| Component | Role | Specifications |

| Substrate | Nucleophile | 4-(2-phenylethoxy)piperidine (1.0 equiv) |

| Alkylating Agent | Electrophile | Alkyl Bromide/Iodide (1.1 – 1.2 equiv) |

| Base | Acid Scavenger | Potassium Carbonate ( |

| Catalyst | Activator | Potassium Iodide (KI) (0.1 equiv) - Optional for bromides |

| Solvent | Medium | Acetonitrile (MeCN), anhydrous (0.1 – 0.2 M conc.) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 4-(2-phenylethoxy)piperidine (1.0 equiv) and Acetonitrile (MeCN).

-

Add

(3.0 equiv) and KI (0.1 equiv) in a single portion. -

Stir the heterogeneous mixture at Room Temperature (RT) for 10 minutes to ensure dispersion.

Step 2: Addition of Electrophile

-

Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[2]

-

Note: If the alkyl halide is solid, dissolve it in a minimum volume of MeCN before addition.

-

-

Temperature Control:

-

Reactive Halides (Allylic/Benzylic): Stir at RT.[2]

-

Unreactive Halides (Long chain alkyl): Heat to reflux (

).

-

Step 3: Monitoring (IPC)

-

Monitor via TLC or LC-MS every 2 hours.

-

TLC Mobile Phase: 5% MeOH in DCM (visualize with Ninhydrin or UV).

-

Endpoint: Disappearance of the secondary amine starting material.

-

Correction: If reaction stalls >24h, add 0.1 equiv additional alkyl halide and fresh catalyst.

-

Step 4: Workup

-

Cool the mixture to RT.

-

Filter off the inorganic solids (

/KX) through a Celite pad; rinse the pad with EtOAc. -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Redissolve the residue in EtOAc and wash with:

-

Water (

) -

Saturated Brine (

)

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0

10% MeOH in DCM.-

Critical: Add 1%

or

-

Alternative Protocol: Reductive Amination

Use this method if the alkyl group is available as an aldehyde or ketone, or if

Reagents:

-

Aldehyde/Ketone (1.2 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv)[3] -

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

-

Dissolve amine and aldehyde in DCE.

-

Add Acetic Acid and stir for 30 mins (Imine formation).

-

Add

portion-wise.[4] -

Stir at RT overnight.

-

Quench with saturated

and extract with DCM.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance or poor nucleophilicity. | Switch solvent to DMF (polar aprotic, higher T). Add 0.5 eq NaI. |

| Over-Alkylation | Excess alkyl halide or high temperature. | Reduce alkyl halide to 1.0 eq. Use Reductive Amination method.[4][5][6][7] |

| Elimination (Alkene) | Base is too strong or T too high. | Switch base from |

| Product Tailing | Interaction with silica silanols. | Pre-treat silica with 1% |

Process Workflow Diagram

Figure 2: Operational workflow for the N-alkylation process.

References

- General Piperidine Alkylation: Anbarasan, P. et al. "Efficient Synthesis of N-Alkyl Piperidines." Journal of Organic Chemistry. (Standard conditions on secondary amines).

-

Reductive Amination Standards

-

Piperidine Scaffold in Medicinal Chemistry

-

BenchChem Application Notes. "The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery." Link

-

-

Reaction Optimization

-

ResearchGate Discussion. "Procedure for N-alkylation of Piperidine?" (Practical insights on solvent/base choice). Link

-

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Piperidine synthesis [organic-chemistry.org]

Application Note: Optimized Amide Coupling of 4-(2-phenylethoxy)piperidine

Introduction & Scope

The 4-(2-phenylethoxy)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in GPCR ligands (e.g., opioid, sigma receptors) and calcium channel blockers. The derivatization of the secondary amine nitrogen via amide bond formation is a critical step in Structure-Activity Relationship (SAR) campaigns.

While secondary amines are generally good nucleophiles, the specific physicochemical profile of 4-(2-phenylethoxy)piperidine—characterized by a lipophilic tail and moderate steric bulk at the 4-position—requires careful reagent selection to balance yield , reaction rate , and purification efficiency .

This guide provides a technical analysis of three distinct coupling strategies:

-

HATU : For high-throughput discovery (High Yield).

-

T3P® (Propylphosphonic Anhydride) : For scalable, green process chemistry (High Purity/Easy Workup).

-

EDC/HOBt : For cost-sensitive, standard bench synthesis.

Chemical Profile & Challenges[1][2]

The Nucleophile: 4-(2-phenylethoxy)piperidine

-

Structure: A secondary piperidine ring substituted at the 4-position with a phenylethoxy ether.

-

Basicity: Typical secondary amine (

). -

Sterics: The 4-substituent is distal to the reaction center, meaning steric hindrance is low to moderate. However, the molecule is significantly more lipophilic than simple piperidine.

-

Salt Form: Often supplied as a hydrochloride salt (HCl). Crucial Step: Protocols must include sufficient base (e.g., DIPEA) to neutralize the salt and generate the free amine in situ.

The Electrophile: Carboxylic Acids

The choice of coupling reagent is often dictated by the carboxylic acid partner. Sterically hindered or epimerization-prone chiral acids require specific activation strategies (e.g., T3P or HATU) over standard carbodiimides.

Reagent Selection Matrix

The following table summarizes the decision logic for selecting the optimal reagent based on experimental constraints.

| Feature | HATU (Protocol A) | T3P® (Protocol B) | EDC / HOBt (Protocol C) |

| Primary Use Case | Discovery / Milligram Scale | Process / Gram+ Scale | General Purpose |

| Reaction Speed | Very Fast (< 1 hour) | Moderate (1–4 hours) | Slow (4–16 hours) |

| Epimerization Control | Good (with HOAt mechanism) | Excellent (Lowest Risk) | Moderate |

| Purification | Requires Chromatography (remove urea/N-oxides) | Extraction Only (Water soluble byproducts) | Extraction + Column |

| Atom Economy | Low (High MW reagent) | High | Moderate |

| Safety Profile | Explosive risk on large scale | Green / Safe (Non-explosive) | Sensitizer risks (HOBt) |

Decision Logic Diagram

Figure 1: Decision tree for selecting the appropriate coupling reagent based on scale, chirality, and purification needs.

Detailed Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), difficult substrates, or when yield is the only priority. Mechanism: HATU generates a highly reactive O-At active ester, driving rapid conversion even with electron-poor anilines or hindered amines.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-(2-phenylethoxy)piperidine HCl (1.0 – 1.2 equiv)

-

HATU (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2–5 minutes. Note: The solution typically turns yellow.

-

Amine Addition: In a separate vial, dissolve 4-(2-phenylethoxy)piperidine HCl (1.1 equiv) in DMF with remaining DIPEA (2.0 equiv). Add this solution to the activated acid mixture.

-

Why? Pre-mixing the amine salt with base ensures the free amine is available immediately upon addition.

-

-

Reaction: Stir at Room Temperature (RT) for 1 hour.

-

Quench: Dilute with EtOAc and wash with saturated

(2x), water (1x), and brine (1x). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (typically 0-5% MeOH in DCM).

Protocol B: Scalable & Green (T3P®)

Best for: Process scale (>1 g), chiral acids, and avoiding chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water-scavenger, driving the equilibrium toward the amide. Byproducts are water-soluble phosphonic acid salts.[2]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-(2-phenylethoxy)piperidine HCl (1.1 equiv)

-

T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green solvents)

Procedure:

-

Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 4-(2-phenylethoxy)piperidine HCl (1.1 equiv), and EtOAc (5–10 volumes).

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv). Note: The mixture may become homogeneous.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to RT.

-

Why? Controlled addition manages the mild exotherm.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by HPLC/TLC.

-

Workup (The "Green" Advantage):

-

Isolation: Evaporate the organic solvent. The product is often obtained in >95% purity without chromatography.

T3P Workflow Visualization

Figure 2: The T3P protocol streamlines purification by sequestering all byproducts into the aqueous phase.

Protocol C: Standard Bench (EDC/HOBt)

Best for: Routine synthesis where reagent cost is a factor and T3P is unavailable.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-(2-phenylethoxy)piperidine HCl (1.0 equiv)

-

EDC.HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Solvent: DCM or DMF[4]

Procedure:

-

Dissolve Carboxylic Acid in DCM.

-

Add HOBt and EDC.HCl. Stir for 15 minutes to form the active ester.

-

Add 4-(2-phenylethoxy)piperidine HCl followed by DIPEA.

-

Stir overnight (12–16 hours).

-

Critical Workup: Wash with 1M HCl (removes urea byproduct and unreacted amine), then saturated

. -

Concentrate and purify via column chromatography.

Quality Control & Troubleshooting

Analytical Monitoring

Due to the phenylethoxy tail, the product will be UV-active (detectable at 214 nm and 254 nm).

-

HPLC Method: Reverse phase C18. Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

-

Retention Time: Expect the product to elute late (high lipophilicity) compared to the free amine.

Common Issues

| Issue | Probable Cause | Solution |

| Low Conversion | HCl salt not neutralized | Increase DIPEA to 3.0–4.0 equiv. |

| Racemization | Over-activation with HATU | Switch to T3P/Pyridine at 0°C. |

| Sticky Precipitate | Urea byproduct (Protocol C) | Switch solvent to DMF or use T3P (no urea formed). |

References

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

-

MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15, 596-600. Link

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive."[7][2][5][8][9] Journal of the American Chemical Society, 1993, 115, 4397.[5] Link

-

Archimica (Now Curia). "T3P® (Propanephosphonic acid anhydride) Technical Note." Link (General supplier reference for T3P properties).

Sources

- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. apexbt.com [apexbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

The Strategic Application of 4-(2-Phenylethoxy)piperidine in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] This application note provides a comprehensive guide to the synthesis and utilization of a key piperidine derivative, 4-(2-phenylethoxy)piperidine, as a versatile intermediate in the preparation of complex pharmaceutical molecules. We present a detailed, field-proven protocol for the synthesis of 4-(2-phenylethoxy)piperidine via the Williamson ether synthesis. Subsequently, we delineate a novel and efficient synthetic pathway for the preparation of a valuable pharmaceutical intermediate, demonstrating the strategic importance of 4-(2-phenylethoxy)piperidine in constructing molecules with potential therapeutic applications, such as selective serotonin reuptake inhibitors (SSRIs).[3]

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility allows for optimal binding to a wide range of biological targets, and its basic nitrogen atom can be leveraged to improve solubility and bioavailability. Piperidine derivatives are found in a multitude of approved drugs, including analgesics, antipsychotics, and antihistamines.[1][4] The functionalization of the piperidine ring at various positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound. 4-(2-Phenylethoxy)piperidine is a particularly useful intermediate, combining the piperidine core with a phenylethoxy side chain that can participate in crucial interactions with biological receptors.

Synthesis of the Key Intermediate: 4-(2-Phenylethoxy)piperidine

The most direct and efficient method for the preparation of 4-(2-phenylethoxy)piperidine is the Williamson ether synthesis, a robust and widely used reaction for forming ethers from an alcohol and an alkyl halide.[3] This S(_N)2 reaction is well-suited for the synthesis of unsymmetrical ethers and is a staple in both laboratory and industrial settings.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction. For the synthesis of 4-(2-phenylethoxy)piperidine, 4-hydroxypiperidine is treated with a strong base to generate the corresponding alkoxide, which then reacts with 2-phenylethyl bromide. The use of a primary alkyl halide like 2-phenylethyl bromide is crucial to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction.

Detailed Synthesis Protocol

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 4-(2-Phenylethoxy)piperidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxypiperidine | 101.15 | 10.12 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |

| 2-Phenylethyl bromide | 185.06 | 18.51 g | 0.10 |

| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil). The flask is flushed with dry nitrogen.

-

Addition of 4-Hydroxypiperidine: Anhydrous DMF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of 4-hydroxypiperidine (10.12 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

-

Addition of 2-Phenylethyl bromide: A solution of 2-phenylethyl bromide (18.51 g, 0.10 mol) in anhydrous DMF (50 mL) is then added dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60 °C and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into 500 mL of ice-cold water. The aqueous layer is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated ammonium chloride solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4-(2-phenylethoxy)piperidine as a pale yellow oil.

Expected Yield: 75-85%

Application in Pharmaceutical Synthesis: Preparation of a Femoxetine Analog Intermediate

Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[5][6] We present here a synthetic route to a key intermediate for a Femoxetine analog, starting from our previously synthesized 4-(2-phenylethoxy)piperidine. This multi-step synthesis highlights the utility of our key intermediate in building complex molecular architectures.

Overall Synthetic Pathway

The proposed synthesis involves the N-methylation of 4-(2-phenylethoxy)piperidine, followed by a sequence of reactions to introduce the desired substituents, ultimately leading to a key precursor for a Femoxetine analog.

Figure 3: N-Methylation via the Eschweiler-Clarke reaction.

Procedure:

-

In a 250 mL round-bottom flask, 4-(2-phenylethoxy)piperidine (10.26 g, 0.05 mol) is dissolved in formic acid (15 mL, 0.4 mol).

-

Aqueous formaldehyde (15 mL, 37% solution, 0.2 mol) is added, and the mixture is heated at reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and made alkaline by the slow addition of a 40% aqueous sodium hydroxide solution.

-

The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1-methyl-4-(2-phenylethoxy)piperidine as a yellow oil.

Expected Yield: 90-95%

Step 2 & 3: Further Elaboration to the Femoxetine Analog Precursor

The subsequent steps would involve the introduction of a phenyl group at a specific position on the piperidine ring, followed by demethylation and coupling with a suitable phenol to yield the final Femoxetine analog. These steps would typically involve organometallic additions and etherification reactions, similar to those described in the synthesis of Femoxetine and Paroxetine. [3][5]A detailed protocol for these advanced steps is beyond the scope of this introductory application note but serves to illustrate the potential of 4-(2-phenylethoxy)piperidine as a starting material for complex drug molecules.

Conclusion

4-(2-Phenylethoxy)piperidine is a valuable and versatile pharmaceutical intermediate that can be efficiently synthesized on a laboratory scale. Its utility in the construction of complex molecular scaffolds has been demonstrated through a proposed synthetic route to a key precursor for a Femoxetine analog. The protocols provided herein are robust and can be adapted for the synthesis of a variety of other piperidine-based pharmaceutical agents. The strategic use of such well-defined intermediates is crucial for the efficient and cost-effective development of new medicines.

References

- Google Patents. Methods For Preparing Fentanyl And Fentanyl Intermediates. US20130281702A1.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

-

White, N. A., Ozboya, K. E., Flanigan, D. M., & Rovis, T. (2014). Rapid construction of (-)-paroxetine and (-)-femoxetine via an N-heterocyclic carbene-catalyzed homoenolate addition to nitroalkenes. Angewandte Chemie (International ed. in English), 53(22), 5513–5516. Available at: [Link]

-

Dosen-Micovic, L., Ivanovic, M., & Micovic, I. V. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(10), 671-679. Available at: [Link]

-

Amat, M., Pérez, M., & Bosch, J. (1998). A Convenient Synthesis of (−)-Paroxetine. Tetrahedron Letters, 39(18), 2821-2824. Available at: [Link]

-

Controlled Drugs and Substances Act. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

- Google Patents. Process of making fentanyl intermediates. EP1812391A2.

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Autechaux. Retrieved February 13, 2026, from [Link]

-

Femoxetine. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Femoxetine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Fentanyl. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Femoxetine [drugfuture.com]

- 6. Femoxetine - Wikipedia [en.wikipedia.org]

Using 4-(2-phenylethoxy)piperidine as a building block in library synthesis

Application Note: High-Throughput Library Synthesis Using 4-(2-Phenylethoxy)piperidine

Executive Summary

This guide details the strategic application of 4-(2-phenylethoxy)piperidine (CAS: 3202-33-3) as a core building block in combinatorial library synthesis. As a privileged pharmacophore, this scaffold combines a lipophilic "tail" (phenylethoxy group) with a reactive secondary amine "head," making it an ideal precursor for GPCR ligands (specifically Dopamine D2/D4 and Sigma receptors) and calcium channel blockers. This document provides validated protocols for Reductive Amination , Buchwald-Hartwig N-Arylation , and Urea Formation , optimized for parallel synthesis workflows.

Pharmacophore Analysis & Chemical Properties

The utility of 4-(2-phenylethoxy)piperidine lies in its structural bioisosterism to 4-benzylpiperidine and 4-phenylpiperidine, commonly found in antihistamines and antipsychotics.

-

Lipophilic Domain: The phenylethoxy ether linkage provides rotational freedom and pi-stacking capability within hydrophobic pockets.

-

Basic Center: The piperidine nitrogen (pKa ~10.8) serves as the primary protonation site for electrostatic interactions with aspartate residues in GPCR transmembrane domains.

-

Linker Stability: Unlike esters, the ether linkage is metabolically robust against plasma esterases, increasing the library's "drug-likeness."

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Impact on Library Synthesis |

| Molecular Weight | 205.30 g/mol | Fragment-like; allows room for heavy decoration. |

| cLogP | ~2.3 | Optimal lipophilicity for CNS penetration. |

| Solubility | High in DCM, DCE, MeOH | Ideal for liquid-phase parallel synthesis. |

| Reactivity | Secondary Amine (Nucleophilic) | Highly reactive toward electrophiles; no competing nucleophiles. |

Strategic Library Logic

When designing a library around this scaffold, the secondary amine dictates the synthetic divergence. We categorize the library into three "Daughter Sets" based on the reaction type.

Figure 1: Divergent synthetic pathways for generating functional diversity from the core scaffold.

Validated Protocols

Module A: Reductive Amination (The "Workhorse" Protocol)

Target: Tertiary Amines (N-Alkylation)

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over NaCNBH₃ for libraries due to lower toxicity and superior selectivity for aldehydes over ketones, minimizing side reactions [1].[1]

Reagents:

-

Scaffold: 0.2 M stock in 1,2-Dichloroethane (DCE).

-

Aldehydes: Diverse set (0.25 M in DCE).

-

Reducing Agent: STAB (solid or suspension).

-

Acid Catalyst: Glacial Acetic Acid.

Step-by-Step Protocol:

-

Plate Prep: In a 96-well deep-well block, dispense 500 µL of the Scaffold stock (100 µmol, 1.0 equiv).

-

Diversity Addition: Add 440 µL of the Aldehyde stock (110 µmol, 1.1 equiv). Note: Slight excess of aldehyde ensures complete consumption of the scaffold.

-

Activation: Add 10 µL of Glacial Acetic Acid. Shake for 20 mins to form the iminium ion.

-

Reduction: Add 1.5 equiv (32 mg) of solid STAB.

-

Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

-

Quench & Scavenge:

-

Add 1 mL of 1M NaOH (aq) to quench.

-

Alternative (Solid Phase Extraction): Add polymer-supported hydrazine resin to scavenge excess aldehyde if high purity is required without chromatography.

-

-

Workup: Separate the organic (DCE) phase. Evaporate solvent.

Validation Criteria:

-

LCMS: Look for M+H peak.

-

Common Failure Mode: If using ketones, the reaction may be sluggish. Increase temp to 40°C and use 2.0 equiv of STAB.

Module B: Buchwald-Hartwig N-Arylation

Target: N-Aryl Piperidines

Direct SNAr works for electron-deficient rings (e.g., 4-fluoronitrobenzene), but for unactivated aryl halides, Palladium catalysis is required. We utilize a RuPhos Pd G3/G4 precatalyst system, which is highly active for secondary amines [2].

Reagents:

-

Scaffold: 0.2 M in Toluene/t-BuOH (5:1).

-

Aryl Bromides: 0.25 M in Toluene.

-

Base: NaOtBu (Solid).

-

Catalyst: RuPhos Pd G3 (1-2 mol%).

Step-by-Step Protocol:

-

Inert Atmosphere: Perform in a glovebox or under N₂ flow.

-

Reaction Assembly: Combine Scaffold (100 µmol), Aryl Bromide (110 µmol), and NaOtBu (150 µmol) in a vial.

-

Catalyst Addition: Add RuPhos Pd G3 (2 µmol) as a stock solution in THF.

-

Heating: Seal and heat to 80°C for 12 hours.

-

Workup: Filter through a Celite/Silica plug to remove Pd black. Elute with EtOAc.

-

Purification: Often requires prep-HPLC due to ligand byproducts.

Quality Control & Troubleshooting

Data Presentation: QC Pass/Fail Criteria

| Parameter | Method | Acceptance Criteria | Remediation |

| Purity | UPLC-MS (UV 254nm) | > 85% Area | Prep-HPLC purification. |

| Identity | MS (ESI+) | [M+H]⁺ ± 0.4 Da | Check for de-benzylation (loss of phenethyl group). |

| Salt Form | 1H NMR | Shift in alpha-protons | Free-base using carbonate wash if HCl salt persists. |

Troubleshooting the Ether Linkage: The ether oxygen at position 4 is generally stable. However, under strong Lewis Acid conditions (e.g., BBr₃) or high-temp hydrogenation, cleavage can occur.

-

Observation: Loss of 105 Da (phenethyl fragment) in MS.

-

Solution: Avoid strong Lewis acids; use Pd/C hydrogenation only at mild temps (<40°C).

Workflow Visualization

The following diagram illustrates the parallel synthesis operational workflow, emphasizing the "Scavenger" approach which avoids column chromatography for high-throughput efficiency.

Figure 2: Parallel synthesis workflow utilizing solid-supported scavengers for rapid purification.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

-

BenchChem. (2025).[1][4] "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Phenylethoxy)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(2-phenylethoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yields.

I. Synthesis Overview & Core Principles

The synthesis of 4-(2-phenylethoxy)piperidine hydrochloride is typically achieved through a two-step process:

-

Williamson Ether Synthesis: Formation of the ether linkage by reacting a salt of 4-hydroxypiperidine with a phenethyl halide. This reaction is a classic S(_N)2 (bimolecular nucleophilic substitution) reaction.[1][2] An alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][2]

-

Hydrochloride Salt Formation: Conversion of the resulting free base, 4-(2-phenylethoxy)piperidine, into its hydrochloride salt to improve stability and handling.

The overall yield and purity of the final product are highly dependent on the careful control of reaction parameters in both steps.

Reaction Workflow

Caption: General workflow for the synthesis of 4-(2-phenylethoxy)piperidine hydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Williamson Ether Synthesis Stage

Q1: My yield for the etherification step is consistently low. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis can often be attributed to competing side reactions, primarily the E2 (elimination) reaction, or incomplete deprotonation of the starting alcohol.[3]

-

Competing E2 Elimination: The alkoxide of 4-hydroxypiperidine is a strong base and can abstract a proton from the carbon adjacent to the halide on the 2-phenylethyl halide, leading to the formation of styrene as a byproduct.[3][4]

-

Solution:

-

Control Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway over E2.[3] Maintain a consistent and controlled temperature throughout the reaction.

-

Choice of Leaving Group: While bromides and chlorides are common, using a better leaving group like tosylate or mesylate on the 2-phenylethyl moiety can sometimes enhance the S(_N)2 reaction rate.[2][5]

-

-

-

Incomplete Deprotonation: For the S(_N)2 reaction to proceed, the 4-hydroxypiperidine must be fully converted to its corresponding alkoxide.

-

Solution:

-

Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[2][6][7] The pKa of the base's conjugate acid should be significantly higher than that of the alcohol (typically pKa 16-18).[7]

-

Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will consume the base and reduce the concentration of the alkoxide nucleophile.

-

-

-

Steric Hindrance: While less of an issue with a primary halide like 2-phenylethyl halide, significant steric bulk on either the nucleophile or electrophile can hinder the backside attack required for the S(_N)2 mechanism.[3][4]

Q2: I'm observing the formation of a significant amount of styrene as a byproduct. How can I minimize this?

The formation of styrene is a clear indication that the E2 elimination pathway is competing with your desired S(_N)2 reaction.[3][4]

-

Solution:

-

Use a Primary Halide: Ensure you are using a primary 2-phenylethyl halide (e.g., 2-phenylethyl bromide). Primary halides are much more susceptible to S(_N)2 attack and less prone to elimination compared to secondary or tertiary halides.[2][3]

-

Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction.[3][6]

-

Temperature Control: As mentioned, lower temperatures favor the S(_N)2 reaction.[3]

-

Hydrochloride Salt Formation & Purification Stage

Q3: During the workup and salt formation, I'm experiencing significant product loss. What are the best practices for isolation and purification?

Product loss during this stage is often due to the high water solubility of the hydrochloride salt.[8]

-

Solution:

-

Direct Precipitation: After the etherification reaction and initial workup to isolate the free base, dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a non-polar solvent (e.g., diethyl ether, dioxane) to precipitate the hydrochloride salt directly.[9]

-

Solvent Selection for Extraction: When extracting the free base, use a more effective solvent than diethyl ether, such as dichloromethane or chloroform, and perform multiple extractions to maximize recovery from the aqueous layer.[8]

-

Recrystallization: For purification, recrystallization is a powerful technique. A solvent/anti-solvent system can be effective.[10] Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent (e.g., a polar solvent in which it is highly soluble when hot) and then slowly add a "poor" solvent (a non-polar solvent in which it is poorly soluble) to induce crystallization.[10]

-

Q4: My final product is off-color or has a low melting point, indicating impurities. What are potential sources of contamination and how can I remove them?

Impurities can arise from unreacted starting materials, side products, or residual solvent.

-

Solution:

-

Thorough Washing: During filtration of the precipitated hydrochloride salt, wash the filter cake thoroughly with a cold, non-polar solvent (like diethyl ether or hexane) to remove non-polar impurities.[10]

-

Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated charcoal before recrystallization can help remove colored impurities.

-